molecular formula C23H21ClN6O2S B10913709 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole

Cat. No.: B10913709
M. Wt: 481.0 g/mol
InChI Key: DRMFKTZYMXLLBH-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole is a complex organic compound with a unique structure that includes multiple pyrazole rings and a naphthalene sulfonyl group

Preparation Methods

The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 1,3-dimethylpyrazole rings through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Sulfonylation: The naphthalene sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like pyridine.

    Coupling Reactions: The final step involves coupling the chlorinated pyrazole rings with the naphthalene sulfonyl group under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki and Heck reactions, to form more complex structures.

Scientific Research Applications

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s chemical properties make it suitable for use in industrial applications, such as the synthesis of specialty chemicals and catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole can be compared with other similar compounds, such as:

    4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)isoxazole: This compound has a similar pyrazole structure but includes an isoxazole ring instead of a naphthalene sulfonyl group.

    4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)benzene: This compound features a benzene ring instead of the naphthalene sulfonyl group, leading to different chemical and biological properties.

    4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyridine: This compound contains a pyridine ring, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its combination of pyrazole rings and a naphthalene sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN6O2S

Molecular Weight

481.0 g/mol

IUPAC Name

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole

InChI

InChI=1S/C23H21ClN6O2S/c1-14-19(12-28(3)25-14)22-21(24)23(20-13-29(4)26-15(20)2)30(27-22)33(31,32)18-10-9-16-7-5-6-8-17(16)11-18/h5-13H,1-4H3

InChI Key

DRMFKTZYMXLLBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CN(N=C5C)C)Cl)C

Origin of Product

United States

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